![molecular formula C10H9FO B1426065 3-Cyclopropyl-4-fluorobenzaldehyde CAS No. 914672-67-6](/img/structure/B1426065.png)
3-Cyclopropyl-4-fluorobenzaldehyde
Overview
Description
3-Cyclopropyl-4-fluorobenzaldehyde is a chemical compound with the molecular weight of 164.18 . Its IUPAC name is 3-cyclopropyl-4-fluorobenzaldehyde and its InChI code is 1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-4-fluorobenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 4-position and a cyclopropyl group at the 3-position .Chemical Reactions Analysis
Fluorobenzaldehyde, a related compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Scientific Research Applications
Organic Synthesis
3-Cyclopropyl-4-fluorobenzaldehyde can be used in organic synthesis, particularly in the generation of free radicals . Free radicals have a profound impact on various fields such as material science, agrochemicals, fine-chemical manufacturing, and drug discovery . The activation of 4-fluorobenzaldehyde in situ by Brønsted acid and the subsequent trapping of alkyl radicals under photochemical conditions is a recent example .
Knoevenagel Condensation
3-Cyclopropyl-4-fluorobenzaldehyde can be involved in Knoevenagel condensation . This reaction is a form of condensation which is a carbon-carbon bond forming reaction that occurs between a compound containing a carbonyl and a compound containing an acidic proton, which leads to the formation of α,β-unsaturated carbonyl compounds .
Aromatic Nucleophilic Substitution
This compound can also participate in aromatic nucleophilic substitution reactions . This is a reaction in which an electron rich aromatic ring is substituted by a nucleophile .
Multicomponent Reactions
3-Cyclopropyl-4-fluorobenzaldehyde can be used in multicomponent reactions . These reactions are highly efficient transformations that combine three or more reactants in a single operation to prepare complex molecules in an atom-economical manner .
Synthesis of α-Arylidene-β-ketonitriles
3-Cyclopropyl-4-fluorobenzaldehyde can be used in the synthesis of α-arylidene-β-ketonitriles . These are important α,β-unsaturated compounds that are obtained via the Knoevenagel condensation reaction between β-ketonitriles (α-cyanoketones) and aryl aldehydes .
Drug Discovery
The compound can be used in drug discovery . The versatility of radicals has had a profound impact on drug discovery . For example, they have been recognized as anti-hyperglycemic and anti-tuberculosis agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropyl-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBPBKJOBKDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-fluorobenzaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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